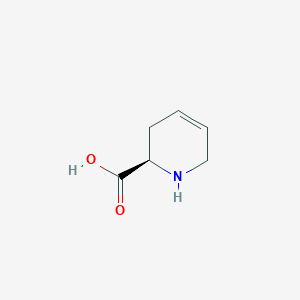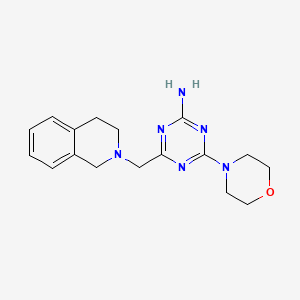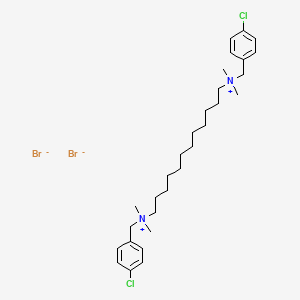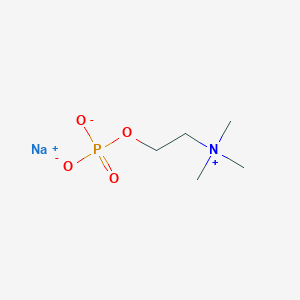![molecular formula C25H34BrPSi2 B13743517 [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is a chemical compound with the molecular formula C28H37BrP. It is a phosphonium salt that is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Métodos De Preparación
The synthesis of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with [Bis(trimethylsilyl)methyl]bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common reagents used in these reactions include strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran. The major products formed from these reactions are alkenes, phosphine oxides, and new phosphonium salts .
Aplicaciones Científicas De Investigación
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate in the Wittig reaction. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to form the desired alkene and a phosphine oxide byproduct .
Comparación Con Compuestos Similares
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is similar to other phosphonium salts used in the Wittig reaction, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide. it is unique in that it contains the [Bis(trimethylsilyl)methyl] group, which can provide additional steric and electronic effects that can influence the reactivity and selectivity of the Wittig reaction .
Similar compounds include:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Propiedades
Fórmula molecular |
C25H34BrPSi2 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H34PSi2.BrH/c1-27(2,3)25(28(4,5)6)26(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24;/h7-21,25H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
BKDPLOKWBAXDPS-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



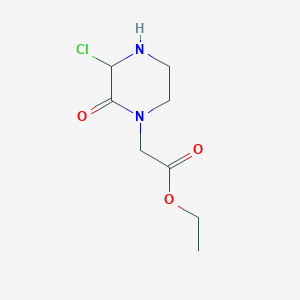
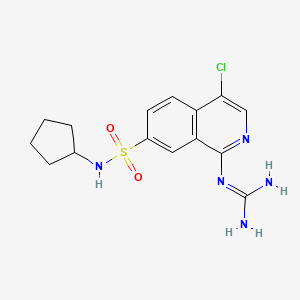
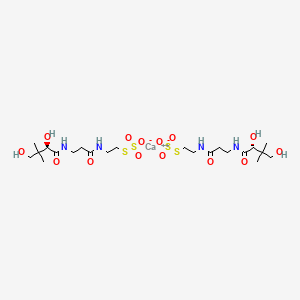
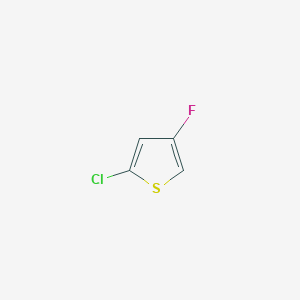
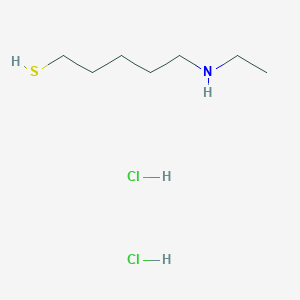
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
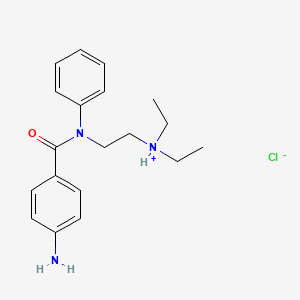
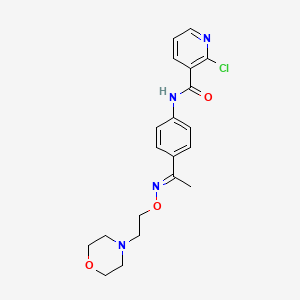
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
